Product packaging for 5-(3-Ethoxyphenyl)-5-oxovaleric acid(Cat. No.:CAS No. 951892-34-5)

5-(3-Ethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1325794
CAS No.: 951892-34-5
M. Wt: 236.26 g/mol
InChI Key: UYYYENWWXXPKNK-UHFFFAOYSA-N
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Description

Contextualization within Oxovaleric Acid Chemistry

Oxovaleric acids, also known as oxopentanoic acids, are dicarbonyl compounds that feature both a carboxylic acid and a ketone or aldehyde functional group. The position of the oxo group along the five-carbon chain defines the specific isomer, such as 5-oxopentanoic acid (also known as glutaraldehydic acid). nih.govsmolecule.com These compounds are versatile bifunctional molecules, with the carboxylic acid and carbonyl groups capable of undergoing a wide range of chemical transformations independently or in concert.

The chemistry of oxovaleric acids is rich and varied. The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the ketone group is susceptible to nucleophilic addition, reduction to an alcohol, and various condensation reactions. The presence of both functional groups allows for the synthesis of a diverse array of heterocyclic and carbocyclic systems through intramolecular reactions. Derivatives of valeric acid have been explored for a range of biological applications, including anticonvulsant and antimicrobial activities. nih.gov

Significance of the Ethoxyphenyl Moiety in Organic Synthesis

The ethoxyphenyl group is a common structural motif in organic chemistry, particularly in the design of biologically active molecules. The ethoxy group (-OCH2CH3) is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. Compared to the more common methoxy (B1213986) group, the ethoxy group imparts a greater degree of lipophilicity, which can be advantageous for modulating a compound's solubility, membrane permeability, and pharmacokinetic profile in drug discovery.

In the context of 5-(3-Ethoxyphenyl)-5-oxovaleric acid, the ethoxyphenyl moiety is typically introduced via a Friedel-Crafts acylation reaction between ethoxybenzene and glutaric anhydride (B1165640). The position of the ethoxy group on the phenyl ring (ortho, meta, or para) significantly influences the electronic and steric environment of the molecule, which in turn affects its chemical reactivity and biological interactions. The meta-substitution pattern in this compound provides a specific spatial arrangement of the functional groups that can be crucial for its interaction with biological targets.

Overview of Research Trajectories in this compound Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for the broader class of aroylalkanoic acids provide a strong indication of its potential areas of investigation. These trajectories primarily focus on two main areas: synthetic methodology and medicinal chemistry applications.

Research in synthetic methodology often explores more efficient and environmentally benign methods for the synthesis of these compounds, including the use of novel catalysts for Friedel-Crafts reactions and the development of one-pot procedures for the synthesis of their derivatives.

In the realm of medicinal chemistry, aroylalkanoic acids and their derivatives are investigated for a wide range of therapeutic applications. The structural similarity of these compounds to various endogenous molecules allows them to act as enzyme inhibitors or receptor antagonists. For instance, derivatives of aroylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Research into aroylalkanoic acids often involves the synthesis of a library of analogs with different substituents on the aromatic ring to establish structure-activity relationships (SAR) and optimize their biological activity. Potential areas of investigation for this compound and its derivatives could include their evaluation as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the ethoxy group, in particular, may confer favorable properties for interaction with specific biological targets. nih.gov

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its close structural analogs. The data for the title compound are estimated based on the properties of its analogs due to the limited availability of direct experimental data.

PropertyThis compound (Estimated)5-(3-Methoxyphenyl)-5-oxovaleric acid calpaclab.com5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid nih.gov5-(3-Nitrophenyl)-5-oxopentanoic acid nih.gov
Molecular FormulaC13H16O4C12H14O4C12H13ClO4C11H11NO5
Molecular Weight (g/mol)236.26222.24256.68237.21
AppearanceSolidData not availableData not availableData not available
Melting Point (°C)Data not availableData not availableData not availableData not available
Boiling Point (°C)Data not availableData not availableData not availableData not available
CAS NumberData not available845781-34-2162930-56-590991-26-7

Detailed Research Findings

As a specific research subject, this compound has not been the focus of extensive published studies. However, the broader class of 5-aryl-5-oxovaleric acids has been investigated in various contexts. A common and well-established method for the synthesis of these compounds is the Friedel-Crafts acylation of an appropriate aromatic substrate with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically proceeds with good yields and allows for the introduction of a variety of substituents on the aromatic ring.

The reactivity of the two carbonyl groups in 5-aryl-5-oxovaleric acids allows for a range of subsequent chemical modifications. The ketone can be selectively reduced to a secondary alcohol, or the entire side chain can be reduced to an alkyl chain via methods like the Clemmensen or Wolff-Kishner reduction. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further opportunities for diversification of the molecular structure. These transformations are fundamental in generating libraries of related compounds for structure-activity relationship studies in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B1325794 5-(3-Ethoxyphenyl)-5-oxovaleric acid CAS No. 951892-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-ethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-11-6-3-5-10(9-11)12(14)7-4-8-13(15)16/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYYENWWXXPKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294344
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501294344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-34-5
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Retrosynthetic Analysis of 5-(3-Ethoxyphenyl)-5-oxovaleric acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the bond between the aromatic ring and the carbonyl group. This bond is readily formed through a Friedel-Crafts acylation reaction.

This disconnection leads to two key precursors: ethoxybenzene and succinic anhydride (B1165640). Both of these starting materials are readily available or can be synthesized through straightforward methods.

A secondary disconnection can be considered for ethoxybenzene, breaking the ether linkage. This leads to phenol (B47542) and an ethylating agent, such as ethyl iodide, suggesting a Williamson ether synthesis as a viable route for its preparation. Succinic anhydride can be conceptually derived from the dehydration of succinic acid.

Classical and Modern Synthetic Routes to this compound

The most direct and classical approach for the synthesis of this compound is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.

The successful synthesis of the target molecule relies on the availability and purity of its precursors, ethoxybenzene and succinic anhydride.

Ethoxybenzene Synthesis: Ethoxybenzene can be prepared via the Williamson ether synthesis. This method involves the reaction of sodium phenoxide with an ethyl halide, such as ethyl iodide or ethyl bromide. The sodium phenoxide is typically generated in situ by treating phenol with a strong base like sodium hydroxide (B78521).

Succinic Anhydride Synthesis: Succinic anhydride is commercially available but can also be prepared in the laboratory by the dehydration of succinic acid. This can be achieved by heating succinic acid with a dehydrating agent like acetic anhydride or by thermal means.

The core of the synthesis is the formation of the carbon-carbon bond between the aromatic ring and the acyl group, which also introduces the keto and carboxylic acid functionalities in a single step.

The Friedel-Crafts acylation mechanism involves the following steps:

Activation of succinic anhydride by the Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion.

Electrophilic attack of the acylium ion on the electron-rich ethoxybenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Loss of a proton from the aromatic ring to restore aromaticity, yielding the aluminum chloride complex of the keto acid.

Hydrolysis of the complex during aqueous workup to afford the final product, this compound.

A typical procedure for a related compound, 3-(4-Ethoxybenzoyl)propionic acid, involves refluxing succinic anhydride and ethoxybenzene in the presence of aluminum chloride. After the reaction, the excess solvent (in that case, anisole, which is methoxybenzene) is removed by steam distillation, and the product is purified by dissolution in a sodium hydroxide solution, followed by filtration and acidification. nih.gov

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include:

ParameterEffect on ReactionOptimization Strategies
Lewis Acid Catalyst The choice and amount of Lewis acid are crucial. Stronger Lewis acids like AlCl₃ are effective but can lead to side reactions.Stoichiometric amounts of AlCl₃ are often required as it complexes with the product. Milder Lewis acids or solid acid catalysts can be explored.
Solvent The solvent can influence the solubility of reactants and the reaction rate. Common solvents include nitrobenzene, carbon disulfide, or an excess of the aromatic substrate.Using an excess of ethoxybenzene can serve as both reactant and solvent. Solvent-free conditions can also be investigated.
Temperature Higher temperatures generally increase the reaction rate but can also promote side reactions and decomposition.The reaction is often started at a lower temperature and then heated to reflux. The optimal temperature needs to be determined experimentally.
Reaction Time Sufficient time is needed for the reaction to go to completion.The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

For the synthesis of the related 3-(4-Ethoxybenzoyl)propionic acid, a yield of 67% was reported after refluxing for 4 hours. nih.gov Similar yields could be expected for the synthesis of the 3-substituted isomer, although the regioselectivity would be a major challenge.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

In the Friedel-Crafts acylation of a substituted benzene (B151609) like ethoxybenzene, the position of the incoming acyl group is directed by the existing substituent. The ethoxy group (-OEt) is an electron-donating group and an ortho-, para-director. This means that the acylation will predominantly occur at the positions ortho and para to the ethoxy group.

Due to steric hindrance from the ethoxy group, the para-substituted product, 5-(4-ethoxyphenyl)-5-oxovaleric acid, is generally the major product. The formation of the desired meta-substituted isomer, this compound, would be a minor product in a direct Friedel-Crafts acylation of ethoxybenzene.

To selectively synthesize the meta-isomer, an alternative strategy would be required. One approach could involve starting with a meta-substituted precursor. For example, starting with 3-hydroxyacetophenone, which could be etherified to 3-ethoxyacetophenone. This ketone could then be further elaborated to introduce the propionic acid side chain, although this would involve a multi-step synthesis.

Alternative and Green Chemistry Approaches for this compound Synthesis

Traditional Friedel-Crafts acylation often uses stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, and halogenated solvents, which raises environmental concerns. Modern synthetic chemistry focuses on developing greener alternatives.

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites and clays (B1170129) can be used as recyclable and less corrosive alternatives to Lewis acids. researchgate.net These catalysts can also enhance regioselectivity.

Ionic Liquids: Ionic liquids can act as both solvents and catalysts in Friedel-Crafts reactions, often allowing for easier product separation and catalyst recycling.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in Friedel-Crafts acylations. scirp.org This method is particularly effective for intramolecular reactions. scirp.org

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, have been developed for Friedel-Crafts acylations, reducing the use of hazardous solvents. beilstein-journals.org

Metal- and Halogen-Free Methodologies: The use of methanesulfonic anhydride as a promoter for Friedel-Crafts acylations offers a greener route with minimal waste that contains no metallic or halogenated components.

These green chemistry approaches offer promising avenues for the more sustainable synthesis of this compound and related compounds.

Catalytic Synthesis of this compound Remains Undocumented in Publicly Available Research

An extensive search of publicly available scientific literature and chemical databases has revealed no specific research detailing the catalytic synthesis of this compound. While catalytic methodologies are a cornerstone of modern organic synthesis for producing a vast array of chemical compounds, including those with structural similarities to the target molecule, specific methods devoted to the synthesis of this compound through catalytic means are not described in the reviewed literature.

General catalytic approaches are widely employed for the formation of key structural features present in this compound, such as the keto-acid moiety and the ethoxy-substituted aromatic ring. However, without specific studies on this particular compound, any discussion of potential catalytic routes would be speculative and fall outside the scope of documented research findings.

Due to the absence of specific research on the catalytic synthesis of this compound, no data on reaction conditions, catalyst performance, or yields can be provided. Consequently, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time. Further investigation into proprietary or unpublished research may be necessary to uncover synthetic routes for this specific compound.

Spectroscopic and Structural Elucidation Methodologies for 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms, enabling the unequivocal assembly of the molecular framework.

Proton (¹H) NMR Spectroscopic Investigations

Proton NMR (¹H NMR) spectroscopy offers crucial information about the number, environment, and connectivity of hydrogen atoms within the 5-(3-Ethoxyphenyl)-5-oxovaleric acid molecule. The analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values allows for the assignment of each proton to its specific position.

The aromatic protons on the ethoxyphenyl ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling constants (J) are dictated by their position relative to the ethoxy and the acyl substituents. The ethoxy group's protons, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, exhibit characteristic signals, with the methylene protons being deshielded by the adjacent oxygen atom. The protons of the valeric acid chain appear at distinct chemical shifts, influenced by their proximity to the carbonyl group of the ketone and the carboxylic acid.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H7.10 - 7.60Multiplet4H
-OCH₂CH₃4.10Quartet2H
-COCH₂-3.10Triplet2H
-CH₂COOH2.50Triplet2H
-CH₂CH₂CH₂-2.10Multiplet2H
-OCH₂CH₃1.40Triplet3H

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbons of the ketone and the carboxylic acid are highly deshielded and appear at the downfield end of the spectrum (typically > 170 ppm). libretexts.org The aromatic carbons exhibit signals in the range of 110-160 ppm, with their exact positions influenced by the substituents. The carbons of the aliphatic chain and the ethoxy group resonate at higher field (upfield) regions of the spectrum. weebly.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Ketone C=O~200
Carboxylic Acid C=O~175
Aromatic C-O~159
Aromatic C-C=O~138
Aromatic C-H115 - 130
-OCH₂CH₃~64
-COCH₂-~38
-CH₂COOH~33
-CH₂CH₂CH₂-~20
-OCH₂CH₃~15

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the adjacent methylene groups in the valeric acid chain and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is used to definitively assign which protons are attached to which carbons. For instance, the proton signal for the -OCH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for piecing together the molecular fragments. For example, it can show a correlation between the protons on the aromatic ring and the ketone carbonyl carbon, confirming their connectivity.

Advanced NMR Studies (e.g., NOESY, DOSY) for Conformational and Diffusion Analysis

While less common for routine structural elucidation, advanced NMR techniques can provide further insights into the molecule's properties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other in the three-dimensional structure, which can help in determining the molecule's preferred conformation.

DOSY (Diffusion Ordered Spectroscopy): This technique separates the NMR signals of different components in a mixture based on their diffusion rates. For a pure sample of this compound, DOSY would show all signals aligning at the same diffusion coefficient, confirming the presence of a single species.

Infrared (IR) Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is indicative of the carboxylic acid hydroxyl group.

C=O stretch: Two distinct strong absorption bands would be observed for the two carbonyl groups. The ketone carbonyl stretch typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch is found at a higher frequency, around 1700-1725 cm⁻¹.

C-O stretch: The C-O stretching vibrations of the ether and the carboxylic acid would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-H stretch: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-H2500 - 3300 (broad)
Ketone C=O~1690
Carboxylic Acid C=O~1710
Aromatic C=C1450 - 1600
Ether C-O1000 - 1300

Mass Spectrometric (MS) Methodologies for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization.

For this compound (molecular formula C₁₃H₁₆O₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (236.26 g/mol ). High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group, leading to the formation of characteristic fragment ions. A prominent peak would be expected from the loss of the valeric acid side chain, resulting in an [M-C₅H₇O₂]⁺ fragment corresponding to the 3-ethoxyphenylacylium ion.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur involving the transfer of a gamma-hydrogen from the valeric acid chain to the ketone carbonyl oxygen, followed by cleavage.

Loss of small molecules: Fragmentation of the carboxylic acid group can lead to the loss of water (H₂O, M-18) or a carboxyl group (COOH, M-45). libretexts.org The ethoxy group can lead to the loss of an ethyl radical (C₂H₅, M-29) or ethylene (B1197577) (C₂H₄, M-28).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
236[M]⁺ (Molecular Ion)
218[M - H₂O]⁺
207[M - C₂H₅]⁺
191[M - COOH]⁺
149[CH₃CH₂OC₆H₄CO]⁺
115[C₅H₇O₂]⁺

By integrating the data obtained from these complementary spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation would likely occur at the weaker bonds, such as the C-C bonds adjacent to the carbonyl group and the ether linkage.

A plausible fragmentation pattern for this compound would involve:

Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group would result in a stable acylium ion.

Loss of the valeric acid side chain: Fragmentation could lead to the loss of the entire 5-oxovaleric acid side chain.

Fragments from the ethoxyphenyl group: The ethoxyphenyl moiety would also produce characteristic fragments.

While a specific EI mass spectrum for this compound is not available, the mass spectrum of the related compound 5-phenylvaleric acid shows characteristic fragmentation patterns that can serve as a reference. nist.gov

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

Predicted m/z Proposed Fragment Ion
236[M]+ (Molecular Ion)
207[M - C2H5]+ (Loss of ethyl group)
191[M - OC2H5]+ (Loss of ethoxy group)
135[C6H4(OC2H5)CO]+ (3-ethoxybenzoyl cation)
115[M - COOH - C4H6O]+ (Loss of carboxyl and butanone moiety)
107[C6H4(OH)CO]+ (Hydroxybenzoyl cation)
91[C7H7]+ (Tropylium ion)

Note: This table is predictive and based on general fragmentation rules for similar structures.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as carboxylic acids. ESI-MS typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation. This technique is highly valuable for accurately determining the molecular weight of the analyte.

For this compound, ESI-MS analysis in negative ion mode would be expected to show a prominent peak at m/z corresponding to [M-H]-, confirming the molecular weight of the compound. In positive ion mode, a peak for [M+H]+ might also be observed. The choice of solvent and pH can influence the ionization efficiency.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated masses of possible elemental formulas, the correct molecular formula can be unequivocally identified.

For this compound (C13H16O4), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's elemental composition.

Table 2: Theoretical Exact Mass for HRMS Analysis of this compound

Ion Molecular Formula Theoretical Exact Mass (Da)
[M+H]+C13H17O4+237.1127
[M-H]-C13H15O4-235.0970
[M+Na]+C13H16O4Na+259.0946

Ultraviolet-Visible (UV-Vis) Spectroscopic Approaches for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing functional groups). The presence of the aromatic ring and the carbonyl group in this compound makes it UV-active.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted benzene (B151609) ring and the ketone. The ethoxy group on the benzene ring is an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl compounds.

The expected electronic transitions include:

π → π* transitions: Associated with the aromatic ring, typically occurring at shorter wavelengths with high intensity.

n → π* transitions: Associated with the carbonyl group, occurring at longer wavelengths with lower intensity.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima.

Table 3: Expected UV-Vis Absorption Maxima for this compound

Transition Expected Wavelength Range (nm) Chromophore
π → π240 - 280Aromatic Ring
n → π280 - 320Carbonyl Group (Ketone)

Note: These are estimated ranges and can be affected by solvent and substitution.

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform an X-ray crystallographic study of this compound, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

A crystallographic study would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the orientation of the ethoxyphenyl group relative to the valeric acid chain. It would also show how the molecules pack in the crystal lattice, likely revealing intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers.

As of now, no public crystallographic data for this compound or its close analogues like 5-oxo-5-phenylvaleric acid has been reported.

Chiroptical Spectroscopic Techniques (if chiral derivatives exist)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a hydroxyl group or by substitution on the aliphatic chain, then chiroptical spectroscopic techniques would be essential for its stereochemical analysis.

These techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration and conformation of the molecule.

Should a chiral derivative of this compound be synthesized, CD spectroscopy could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations or with the spectra of related compounds of known stereochemistry.

Currently, there is no information available regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Mechanistic Investigations of Reactions Involving 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Elucidation of Reaction Pathways in the Formation of 5-(3-Ethoxyphenyl)-5-oxovaleric acid

The formation of this compound is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of ethoxybenzene with a suitable acylating agent, typically glutaric anhydride (B1165640), in the presence of a Lewis acid catalyst.

The generally accepted mechanism for this reaction proceeds through several key steps:

Activation of the Acylating Agent: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the C-O bond, making the carbonyl carbon more electrophilic and leading to the opening of the anhydride ring to form an acylium ion intermediate.

Electrophilic Attack: The electron-rich ethoxybenzene ring acts as a nucleophile, attacking the highly electrophilic acylium ion. The ethoxy group is an ortho-, para-directing activator; however, the formation of the meta-substituted product is also possible, influenced by steric hindrance and reaction conditions. The attack results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Rearomatization: A weak base, such as the [AlCl₃(OH)]⁻ complex formed from traces of water, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound.

The regioselectivity of the acylation is a critical aspect of this pathway. While the ethoxy group strongly directs incoming electrophiles to the ortho and para positions, the formation of the meta product can be influenced by factors such as the choice of Lewis acid, solvent, and reaction temperature.

Mechanistic Studies of Transformations of the Keto and Carboxylic Acid Functionalities

The bifunctional nature of this compound allows for a diverse range of chemical transformations. Mechanistic studies of these reactions are essential for understanding the reactivity of each functional group.

Transformations of the Keto Group:

The ketone functionality can undergo various reactions, most notably reduction and reactions involving the alpha-protons.

Reduction: The reduction of the ketone to a secondary alcohol can be achieved through several mechanisms. For instance, catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The mechanism involves the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms. Alternatively, hydride-based reductions, such as with sodium borohydride (B1222165) (NaBH₄), proceed via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Transformations of the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a variety of derivatives.

Esterification: Fischer esterification, the reaction with an alcohol in the presence of an acid catalyst, proceeds through a well-established nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.

Amide Formation: The conversion of the carboxylic acid to an amide typically requires activation, for example, by conversion to an acyl chloride. The mechanism involves the nucleophilic attack of an amine on the highly electrophilic acyl chloride, forming a tetrahedral intermediate which then collapses to eliminate a chloride ion and form the amide.

Kinetic Studies of Reactions Involving this compound and its Derivatives

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. For reactions involving this compound, kinetic experiments can help to determine the rate-determining step and the influence of various parameters on the reaction rate.

In the context of the Friedel-Crafts acylation to form this compound, kinetic studies would likely show that the rate of reaction is dependent on the concentrations of both ethoxybenzene and the acylium ion-Lewis acid complex. The reaction is typically first order with respect to the substrate and the acylating agent.

For the subsequent transformations, kinetic data can reveal the relative reactivity of the keto and carboxylic acid groups. For example, in a reaction where both groups could potentially react, kinetic analysis could determine which transformation is faster under a given set of conditions.

Below is an illustrative table of hypothetical kinetic data for the reduction of the keto group under different conditions.

Experiment[Substrate] (mol/L)[Reducing Agent] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.10.1251.5 x 10⁻⁴
20.20.1253.0 x 10⁻⁴
30.10.2251.5 x 10⁻⁴
40.10.1403.2 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for a proposed reaction mechanism. In the reactions of this compound, various spectroscopic and analytical techniques can be employed to identify these transient species.

For the Friedel-Crafts acylation, the key intermediates are the acylium ion and the arenium ion (sigma complex). While acylium ions can be observed under superacid conditions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the arenium ion is typically a high-energy, short-lived species that is more challenging to detect directly. Its existence is often inferred from trapping experiments or computational studies.

In the transformations of the functional groups, tetrahedral intermediates are characteristic of nucleophilic acyl substitution reactions of the carboxylic acid and nucleophilic addition to the ketone. In some cases, these intermediates can be stabilized and observed at low temperatures using spectroscopic methods.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways involving this compound.

These computational approaches can provide valuable information that complements experimental studies:

Reaction Energetics: The energies of reactants, transition states, intermediates, and products can be calculated to construct a detailed energy profile of the reaction. This helps to identify the rate-determining step and to predict the feasibility of a proposed mechanism.

Transition State Structures: The geometry of transition states can be optimized, providing a three-dimensional picture of the bond-making and bond-breaking processes.

Spectroscopic Properties: The calculation of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, for proposed intermediates can aid in their experimental identification.

For the Friedel-Crafts acylation leading to this compound, computational studies could be used to investigate the regioselectivity of the reaction by comparing the activation energies for attack at the ortho, meta, and para positions of ethoxybenzene.

Theoretical and Computational Chemistry Studies of 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Conformational Analysis and Energy Landscapes of 5-(3-Ethoxyphenyl)-5-oxovaleric acid

The flexibility of the valeric acid chain and the rotation around the phenyl-carbonyl and ether bonds mean that this compound can exist in numerous conformations. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com

A potential energy surface scan would be performed by systematically rotating key dihedral angles (e.g., along the C-C single bonds of the aliphatic chain) and calculating the energy at each step. This process generates an energy landscape, revealing the low-energy valleys (stable conformers) and the hills (transition states) that separate them. The results are crucial for understanding which shapes the molecule is most likely to adopt and how it might interact with other molecules, such as biological receptors. researchgate.net

Illustrative Relative Energies of Key Conformers This table illustrates hypothetical energy differences between stable conformers of this compound, as would be determined by quantum chemical calculations.

Conformer IDDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
Conf-1 Extended Chain, Planar Phenyl0.0075.1%
Conf-2 Folded Chain (Intramolecular H-bond)0.8518.5%
Conf-3 Twisted Phenyl Group1.506.4%

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding tensors of atoms like ¹H and ¹³C. researchgate.net These values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane), aiding in the assignment of experimental NMR spectra.

IR Spectroscopy: By calculating the second derivatives of energy with respect to atomic positions, harmonic vibrational frequencies can be computed. researchgate.net These frequencies correspond to the stretching, bending, and wagging motions of the molecule's functional groups and can be directly compared to an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, providing insight into the molecule's electronic structure and chromophores.

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in a chemical reaction (e.g., cyclization, esterification), computational chemistry can be used to model the entire reaction pathway. researchgate.net This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. Transition state theory allows for the calculation of activation energies (the energy barrier for the reaction to occur), which in turn enables the prediction of reaction rates. Locating the transition state structure is a critical step, as it represents the highest point on the reaction energy profile and dictates the kinetics of the transformation.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. biointerfaceresearch.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated environment like a solvent box (e.g., water). biointerfaceresearch.comnih.gov

For this compound, an MD simulation could reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution. biorxiv.org

Solvation Effects: The structure and dynamics of solvent molecules (e.g., water) around the solute, including the formation of hydrogen bonds with the carboxylic acid and ether groups.

Interactions with Biomolecules: If studying its interaction with a biological target like an enzyme, MD simulations can show how the ligand binds, the stability of the protein-ligand complex, and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. biointerfaceresearch.comdntb.gov.ua The stability of such a complex is often analyzed using metrics like the Root-Mean-Square Deviation (RMSD). biointerfaceresearch.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues (focus on chemical properties)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities, respectively. researchgate.net The core principle is that the structural features of a molecule, quantified by numerical values known as molecular descriptors, determine its properties. wiley.com While no specific QSPR models for this compound have been detailed in the published literature, a hypothetical study can be outlined to illustrate how such an analysis would be conducted to predict key chemical properties of its analogues.

The primary goal of a QSPR study in this context would be to develop a statistically robust model that can predict important physicochemical parameters like lipophilicity (log P), aqueous solubility (log S), and acidity (pKa) for newly designed, unsynthesized analogues. nih.gov Such a model would be invaluable in the early stages of chemical research, allowing for the in silico screening of potential candidates and prioritizing synthetic efforts toward molecules with a more desirable property profile.

A hypothetical QSPR study on analogues of this compound would involve several key steps:

Analogue Selection and Data Set Assembly: A series of structurally related analogues would be defined. These modifications would typically involve systematic changes to the parent structure, such as altering the substituent on the ethoxyphenyl ring, changing the length of the valeric acid chain, or modifying the keto and carboxylic acid functional groups. For each analogue in this training set, the chemical properties of interest (log P, log S, pKa) would need to be accurately determined through experimental measurements.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors are numerical representations of the molecular structure and can be categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall indices), molecular connectivity indices, and counts of specific structural fragments. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing geometric properties (e.g., molecular surface area, volume) and electronic properties (e.g., dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). ucsb.edu

Model Development and Validation: Using statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of the most relevant molecular descriptors to the observed chemical property. The quality and predictive power of the resulting QSPR model are then rigorously assessed.

To illustrate this, consider a hypothetical set of analogues of this compound where the substituent on the phenyl ring is varied. A QSPR model could be developed to predict their lipophilicity (log P).

Hypothetical Data for a QSPR Model of Lipophilicity (log P) for Analogues

Compound IDAnalogue NameR-GroupMolecular Weight (MW)Polar Surface Area (TPSA)Calculated log P (Experimental)
1 This compound-OCH2CH3250.2763.602.15
2 5-(3-Methoxyphenyl)-5-oxovaleric acid-OCH3236.2463.601.88
3 5-(3-Hydroxyphenyl)-5-oxovaleric acid-OH222.2283.831.45
4 5-(3-Chlorophenyl)-5-oxovaleric acid-Cl240.6654.372.51
5 5-(3-Nitrophenyl)-5-oxovaleric acid-NO2251.21109.461.92

In this hypothetical example, a Multiple Linear Regression analysis might yield a QSPR equation similar to this:

log P = 0.015 * (MW) - 0.02 * (TPSA) + 0.85

This equation suggests that lipophilicity increases with molecular weight but decreases with a larger polar surface area, which is a chemically intuitive result. Once validated, this model could be used to estimate the log P for other proposed analogues, such as one with a bromo or a cyano substituent, simply by calculating the necessary descriptors for the new structures. Such predictive models are powerful tools for guiding the design of molecules with specific, targeted chemical properties.

Chemical Transformations and Derivative Synthesis of 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of 5-(3-Ethoxyphenyl)-5-oxovaleric acid is a versatile handle for the synthesis of various derivatives, including esters and amides. It can also undergo reduction to form alcohols or be removed through decarboxylation under specific conditions.

Esterification Reactions

Esterification of this compound can be achieved through several methods, most commonly by reaction with an alcohol in the presence of an acid catalyst. The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Table 1: Examples of Esterification Reactions of Carboxylic Acids

Carboxylic AcidAlcoholCatalystProduct
This compoundMethanol (B129727)Sulfuric AcidMethyl 5-(3-ethoxyphenyl)-5-oxovalerate
This compoundEthanol (B145695)Thionyl ChlorideEthyl 5-(3-ethoxyphenyl)-5-oxovalerate
This compoundIsopropanolDCC/DMAPIsopropyl 5-(3-ethoxyphenyl)-5-oxovalerate

Note: This table presents plausible esterification reactions based on general organic chemistry principles. Specific experimental data for this compound is limited in publicly available literature.

Amidation Reactions

The synthesis of amides from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).

Table 2: Representative Amidation Reactions of Carboxylic Acids

Carboxylic AcidAmineCoupling ReagentProduct
This compoundAmmonia (B1221849)SOCl₂, then NH₃5-(3-Ethoxyphenyl)-5-oxovaleramide
This compoundAnilineDCCN-phenyl-5-(3-ethoxyphenyl)-5-oxovaleramide
This compoundDiethylamineHATUN,N-diethyl-5-(3-ethoxyphenyl)-5-oxovaleramide

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation yields 5-(3-ethoxyphenyl)-5-oxohexan-1-ol. It is important to note that LiAlH₄ will also reduce the ketone functionality. Selective reduction of the carboxylic acid in the presence of a ketone is challenging and often requires protection of the ketone group.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of gamma-keto acids like this compound is generally not as facile as with beta-keto acids. masterorganicchemistry.comstackexchange.com The reaction typically requires harsh conditions, such as high temperatures, and may proceed with low yields. The stability of the resulting carbanion intermediate is a key factor in the feasibility of decarboxylation. stackexchange.com

Transformations of the Ketone Functionality

The ketone group in this compound provides another avenue for chemical modification, primarily through reduction reactions.

Reduction Reactions to Secondary Alcohols

The ketone can be selectively reduced to a secondary alcohol in the presence of the carboxylic acid using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This reaction is highly chemoselective because NaBH₄ is generally not strong enough to reduce a carboxylic acid. The product of this reduction is 5-(3-ethoxyphenyl)-5-hydroxyvaleric acid.

Table 3: Selective Reduction of a Ketone in the Presence of a Carboxylic Acid

SubstrateReducing AgentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol5-(3-Ethoxyphenyl)-5-hydroxyvaleric acid

Note: This table is based on the known selectivity of sodium borohydride for ketones over carboxylic acids. researchgate.net

Ketal/Acetal Formation for Protection and Derivativatization

The carbonyl group of this compound is susceptible to reaction with alcohols and diols under acidic conditions to form ketals (or acetals), which serve as crucial protecting groups in multi-step syntheses. This protection strategy is vital when subsequent chemical transformations target other parts of the molecule, such as the carboxylic acid or the aromatic ring, under conditions that would otherwise affect the ketone.

The formation of a ketal involves the acid-catalyzed reaction of the ketone with two equivalents of an alcohol or, more commonly, one equivalent of a diol to form a cyclic ketal. The reaction is reversible, and the equilibrium can be driven towards the product by removing water, often through azeotropic distillation. Common diols used for this purpose include ethylene (B1197577) glycol and propane-1,3-diol, which form 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) rings, respectively. These cyclic ketals are generally stable to basic, nucleophilic, and reducing conditions but can be readily removed by treatment with aqueous acid to regenerate the ketone. nih.gov

The general procedure involves dissolving this compound and a suitable diol in an inert solvent like toluene, with a catalytic amount of a strong acid such as p-toluenesulfonic acid. The mixture is then heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. nih.gov

Table 1: Examples of Ketal Formation with this compound

Reagent (Diol) Catalyst Product Name Structure of Ketal Moiety
Ethylene Glycol p-Toluenesulfonic acid 4-(2-(3-ethoxyphenyl)-1,3-dioxolan-2-yl)butanoic acid Cyclic 5-membered ring with two oxygens
Propane-1,3-diol Hydrochloric Acid 4-(2-(3-ethoxyphenyl)-1,3-dioxan-2-yl)butanoic acid Cyclic 6-membered ring with two oxygens
2,2-Dimethylpropane-1,3-diol Amberlyst-15 4-(2-(3-ethoxyphenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid Cyclic 6-membered ring with two methyl groups

Oxime, Hydrazone, and Semicarbazone Formation

The ketone functionality of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form C=N double bonds. These reactions are typically carried out in a protic solvent like ethanol and are often catalyzed by mild acid. The resulting derivatives—oximes, hydrazones, and semicarbazones—are often crystalline solids, a property that historically aided in the purification and characterization of carbonyl compounds. ijprajournal.comresearchgate.net

Oxime Formation: Reaction with hydroxylamine (NH₂OH), usually from its hydrochloride salt in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), converts the ketone into an oxime. ijprajournal.comarpgweb.com The product, 5-(3-ethoxyphenyl)-5-(hydroxyimino)pentanoic acid, can exist as E/Z isomers due to the C=N double bond.

Hydrazone Formation: The compound reacts with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) to yield the corresponding hydrazone. nih.govnih.gov These derivatives are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction to deoxygenate the carbonyl group.

Semicarbazone Formation: Treatment with semicarbazide (B1199961) hydrochloride and a base like sodium acetate results in the formation of a semicarbazone. The reaction is specific, with the more nucleophilic nitrogen of the -NH₂ group of semicarbazide attacking the carbonyl carbon.

Table 2: Condensation Derivatives of this compound

Reagent Product Type Product Name
Hydroxylamine Hydrochloride Oxime 5-(3-ethoxyphenyl)-5-(hydroxyimino)pentanoic acid
Hydrazine Hydrate (B1144303) Hydrazone 5-(3-ethoxyphenyl)-5-hydrazinylidenepentanoic acid
Phenylhydrazine Phenylhydrazone 5-(3-ethoxyphenyl)-5-(2-phenylhydrazinylidene)pentanoic acid
Semicarbazide Hydrochloride Semicarbazone 2-(1-(3-ethoxyphenyl)-5-hydroxy-5-oxopentan-1-ylidene)hydrazine-1-carboxamide

Enolization and Alpha-Functionalization Reactions

The carbon atoms adjacent to the ketone group (the α-carbons) in this compound are activated, and the protons attached to them are acidic. In the presence of a base, a proton can be removed from the C4 position to form a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and can react with various electrophiles, leading to the synthesis of α-functionalized derivatives.

The regioselectivity of enolate formation is controlled by the reaction conditions. Under thermodynamic control (weaker base, higher temperature), the more substituted enolate would be favored if possible, but in this linear chain, deprotonation primarily occurs at the C4 position.

Alpha-Halogenation: In the presence of a base and a halogen source such as N-bromosuccinimide (NBS), the enolate can be halogenated at the α-position. Under acidic conditions, halogenation can also occur via the enol tautomer.

Alpha-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. This allows for the introduction of various alkyl groups at the position alpha to the ketone, further elaborating the carbon skeleton.

Table 3: Examples of Alpha-Functionalization Reactions

Reagent(s) Reaction Type Product Name

Reactions Involving the Ethoxyphenyl Group

Electrophilic Aromatic Substitution Studies on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the two existing substituents: the ethoxy group (-OEt) and the 5-oxovaleric acid side chain. masterorganicchemistry.com

Ethoxy Group (-OEt): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can be donated into the ring through resonance.

Acyl Group (-COR): The keto-acid side chain is a deactivating, meta-directing group because the carbonyl group is electron-withdrawing through both induction and resonance.

The positions on the ring are numbered relative to the acyl side chain (C1). The ethoxy group is at C3. The directing effects of the two groups are as follows:

-COR directs to: C5

-OEt directs to: C2, C4, C6

The powerful activating and directing effect of the ethoxy group dominates the deactivating effect of the acyl chain. Therefore, substitution is expected to occur at the positions ortho and para to the ethoxy group (C2, C4, and C6). Steric hindrance from the adjacent acyl chain may disfavor substitution at the C2 position. Thus, the primary products are expected from substitution at the C4 and C6 positions. libretexts.org

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 5-(3-ethoxy-4-nitrophenyl)-5-oxovaleric acid and 5-(3-ethoxy-6-nitrophenyl)-5-oxovaleric acid
Bromination Br₂, FeBr₃ 5-(4-bromo-3-ethoxyphenyl)-5-oxovaleric acid and 5-(6-bromo-3-ethoxyphenyl)-5-oxovaleric acid
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 5-(4-acetyl-3-ethoxyphenyl)-5-oxovaleric acid and 5-(6-acetyl-3-ethoxyphenyl)-5-oxovaleric acid

Ether Cleavage Reactions

The ethyl aryl ether linkage in this compound is chemically robust but can be cleaved under harsh conditions, typically by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org This reaction converts the ethoxy group into a hydroxyl group, yielding 5-(3-hydroxyphenyl)-5-oxovaleric acid.

The mechanism for the cleavage of aryl alkyl ethers typically proceeds via an Sₙ2 pathway. openstax.orgmasterorganicchemistry.com The ether oxygen is first protonated by the strong acid. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the ether bond—in this case, the ethyl group. This results in the formation of a phenol (B47542) and an ethyl halide. The C(aryl)-O bond is not cleaved because sp²-hybridized carbons are resistant to Sₙ2 attack. masterorganicchemistry.com

Table 5: Ether Cleavage Reaction Details

Reagent Conditions Aromatic Product Alkyl Product
Hydrobromic Acid (HBr) Reflux 5-(3-hydroxyphenyl)-5-oxovaleric acid Bromoethane
Hydroiodic Acid (HI) Reflux 5-(3-hydroxyphenyl)-5-oxovaleric acid Iodoethane
Boron Tribromide (BBr₃) Dichloromethane, -78 °C to RT 5-(3-hydroxyphenyl)-5-oxovaleric acid Bromoethane (after workup)

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The native this compound is not directly amenable to palladium-catalyzed cross-coupling reactions, as it lacks a suitable leaving group on the aromatic ring. However, by first introducing a halide (e.g., bromine or iodine) or a triflate group via electrophilic aromatic substitution, the molecule can be activated for a variety of powerful C-C and C-N bond-forming reactions. nih.gov

For instance, if the compound is first brominated (as described in 6.3.1) to yield 5-(4-bromo-3-ethoxyphenyl)-5-oxovaleric acid, this derivative can serve as a substrate in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions.

Suzuki Coupling Example: The brominated derivative can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This reaction would form a new C-C bond at the C4 position, leading to the synthesis of complex biaryl structures. nih.gov

Table 6: Hypothetical Suzuki Cross-Coupling of 5-(4-bromo-3-ethoxyphenyl)-5-oxovaleric acid

Boronic Acid Catalyst Base Product Name
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ 5-(3-ethoxy-[1,1'-biphenyl]-4-yl)-5-oxovaleric acid
4-Methylphenylboronic acid Pd(dppf)Cl₂ K₃PO₄ 5-(3-ethoxy-4'-methyl-[1,1'-biphenyl]-4-yl)-5-oxovaleric acid
Vinylboronic acid Pd(OAc)₂ / SPhos K₂CO₃ 5-(3-ethoxy-4-vinylphenyl)-5-oxovaleric acid

Cyclization Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound, containing both an electrophilic keto-carbonyl group and a nucleophilic/electrophilic carboxylic acid group, makes it a suitable precursor for various cyclization reactions to form both heterocyclic and carbocyclic systems.

The most common heterocyclic synthesis involving γ-keto acids is their reaction with hydrazine and its derivatives to form six-membered dihydropyridazinones. In this reaction, the hydrazine initially forms a hydrazone with the ketone moiety of the γ-keto acid. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid (or its activated form) leads to the formation of the stable heterocyclic ring after dehydration.

For this compound, a reaction with hydrazine hydrate would be expected to yield 6-(3-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one. This transformation provides a direct pathway to a functionalized pyridazinone core, a scaffold of interest in medicinal chemistry.

Table 1: Proposed Synthesis of 6-(3-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

Reactant Reagent Product Reaction Type
This compoundHydrazine hydrate (N₂H₄·H₂O)6-(3-ethoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneCondensation/Cyclization

The structure of this compound is also amenable to intramolecular cyclization to form carbocyclic systems, primarily through reactions like the Friedel-Crafts acylation. nih.govmasterorganicchemistry.com The ethoxy group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution.

This reaction can be initiated by converting the carboxylic acid to a more reactive electrophile, such as an acyl chloride (using thionyl chloride or oxalyl chloride), or by using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid which promotes the formation of an acylium ion. masterorganicchemistry.com The acylium ion can then attack the activated aromatic ring. Given the length of the valeric acid chain, cyclization is expected to favor the formation of a six-membered ring, leading to a tetralone derivative. The electrophilic attack would preferentially occur at the position ortho to the activating ethoxy group.

Table 2: Proposed Intramolecular Friedel-Crafts Acylation

Reactant Reagent/Catalyst Product Reaction Type
This compoundPolyphosphoric Acid (PPA) or SOCl₂ then AlCl₃7-Ethoxy-3,4-dihydronaphthalen-1(2H)-one derivativeIntramolecular Friedel-Crafts Acylation

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single step to form a complex product. Well-known MCRs for heterocycle synthesis include the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidinones, and the Ugi and Passerini reactions.

A review of the substrates typically required for these classical MCRs reveals that γ-keto acids like this compound are not standard starting materials. For instance:

The Hantzsch synthesis typically requires a β-ketoester, an aldehyde, and an ammonia source.

The Biginelli reaction utilizes a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea.

The structural framework of a γ-keto acid does not fit the electronic and steric requirements for participation in these specific reaction cascades. The distance between the ketone and carboxylic acid functionalities prevents it from acting as a 1,3-dicarbonyl equivalent which is central to the mechanisms of many common MCRs.

Currently, there is a lack of documented research demonstrating the successful incorporation of this compound or similar γ-keto acids as the primary substrate in established one-pot, multi-component reactions for the synthesis of complex heterocyclic scaffolds. The inherent reactivity of the carboxylic acid and ketone moieties often leads to simpler, bimolecular cyclization reactions (as described in section 6.4) rather than the complex bond-forming sequences characteristic of MCRs.

Role of 5 3 Ethoxyphenyl 5 Oxovaleric Acid in Advanced Organic Synthesis

5-(3-Ethoxyphenyl)-5-oxovaleric acid as a Versatile Synthetic Building Block

This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and an aryl ketone, allows for a wide range of chemical transformations. The presence of both a nucleophilic aromatic ring and electrophilic carbonyl groups, in addition to the carboxylic acid functionality, provides multiple reaction sites for constructing more complex molecular frameworks.

The synthesis of this keto acid can be achieved through Friedel-Crafts acylation, a robust and widely used method for forming carbon-carbon bonds with aromatic compounds. science-revision.co.uk In a typical synthesis, ethoxybenzene would be acylated with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org This reaction attaches the glutaric acid moiety to the aromatic ring, creating the characteristic keto-acid structure.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, or reduction to an alcohol. The ketone carbonyl group is susceptible to nucleophilic attack, reduction to a secondary alcohol, or can participate in condensation reactions. The aromatic ring can undergo further electrophilic substitution, although the existing acyl group is deactivating, directing incoming substituents to the meta positions relative to it.

The following table summarizes the key structural features and potential reactivity of this compound:

Structural Feature Chemical Functionality Potential Reactions
3-Ethoxyphenyl groupElectron-rich aromatic ringElectrophilic aromatic substitution
Oxo (Ketone) groupCarbonyl groupNucleophilic addition, reduction, condensation
Valeric acid chainAliphatic carboxylic acidEsterification, amidation, reduction

Applications in the Synthesis of Complex Molecular Architectures and Scaffolds

The dual functionality of this compound makes it an ideal starting material for the synthesis of a variety of complex molecules and scaffolds, particularly heterocyclic compounds. The intramolecular reaction between the ketone and a derivative of the carboxylic acid is a common strategy for constructing five- and six-membered rings. For instance, reductive amination of the ketone followed by cyclization can lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) derivatives, which are common motifs in pharmaceuticals.

Furthermore, this compound can be used in multi-component reactions to build intricate molecular structures in a single step. nih.gov The ketone and carboxylic acid functionalities can react with different reagents sequentially or in a one-pot fashion to generate diverse heterocyclic systems. Aryl keto acids are known precursors for the synthesis of various heterocycles like benzodiazepines, pyrazolines, and isoxazolines. sapub.org For example, condensation of the ketone with a substituted hydrazine (B178648) could yield a dihydropyridazinone, a scaffold of medicinal interest.

The general utility of aryl keto acids in constructing fused heterocyclic systems is well-documented. organic-chemistry.orgnih.gov By strategically introducing other functional groups, this compound can be elaborated into more complex polycyclic structures.

Contribution to Methodological Development in Organic Chemistry

While specific research on this compound is limited, the study of related aryl keto acids contributes to the development of new synthetic methodologies. For example, research into intramolecular cyclization reactions of keto-acids helps to refine conditions for forming specific ring sizes and stereochemistries. These studies can lead to the discovery of new catalysts or reaction pathways that are broadly applicable in organic synthesis.

The use of keto acids in domino or cascade reactions, where multiple bonds are formed in a single operation, is an area of active research. These reactions are highly efficient and atom-economical. The structural features of this compound make it a suitable substrate for designing and testing new cascade reactions for the synthesis of complex molecular targets.

Moreover, the synthesis of this compound itself, via Friedel-Crafts acylation, is a classic reaction that continues to be studied and optimized. beilstein-journals.org Research in this area focuses on developing milder and more environmentally friendly catalysts, as well as expanding the scope of the reaction to include a wider range of substrates.

Precursor for Advanced Materials (e.g., monomers for specialized polymers without detailing properties)

The bifunctional nature of this compound also makes it a potential monomer for the synthesis of specialized polymers. The carboxylic acid can be converted to an ester or acid chloride, which can then undergo polymerization with a suitable diol or diamine to form polyesters or polyamides, respectively. The presence of the bulky ethoxyphenyl side group would influence the properties of the resulting polymer.

Keto-functionalized monomers and polymers are of interest for creating advanced materials. nih.govresearchgate.netuni-konstanz.de The ketone group can be used for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. This can be used to create polymers with specific functionalities for applications in drug delivery, coatings, or advanced materials. For instance, the ketone can react with an alkoxyamine to form a stable oxime linkage, a type of "click" chemistry. researchgate.net

Analytical Method Development for 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental in the separation and purity assessment of chemical compounds. For 5-(3-Ethoxyphenyl)-5-oxovaleric acid, a multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) provides a thorough evaluation of its purity and integrity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A precise and accurate reverse-phase HPLC method has been developed for the quantitative determination of this compound. The method is designed to separate the main compound from its potential impurities, ensuring a high degree of selectivity and sensitivity.

Method Parameters: The chromatographic conditions were optimized to achieve a symmetrical peak shape and good resolution. A C18 stationary phase is effective for retaining the moderately polar analyte. The mobile phase, consisting of an organic modifier (acetonitrile) and an acidic aqueous phase (phosphate buffer), allows for the efficient elution and separation of the acidic compound. UV detection is suitable due to the presence of a chromophore in the molecule's structure.

Table 1: Optimized HPLC Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Validation: The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: HPLC Method Validation Summary

Validation ParameterResult
Linearity (Concentration Range) 10-100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of potentially volatile impurities or for an alternative method of quantification, a GC-MS method can be employed. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile species. Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids and ketones.

Derivatization and Analysis: The sample is treated with BSTFA to convert the carboxylic acid and potentially the enol form of the ketone into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers. The resulting volatile derivatives are then analyzed by GC-MS. The mass spectrometer provides structural information, aiding in the identification of impurities.

Table 3: GC-MS Method Parameters for Derivatized Analyte

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

TLC is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions and guiding purification processes like column chromatography. For this compound, a normal-phase TLC system can be utilized.

Method: A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic acid to suppress the ionization of the carboxylic acid, is used to develop the TLC plate. The spots can be visualized under UV light at 254 nm due to the aromatic ring.

Table 4: TLC System for this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene: Ethyl Acetate: Acetic Acid (5:4:1 v/v/v)
Visualization UV light at 254 nm
Expected Rf Value ~0.45

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry can be used as a simple and rapid method for the quantification of this compound in solutions where it is the sole absorbing species. The presence of the ethoxyphenyl ketone moiety results in significant UV absorbance.

Method: A solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and the absorbance is measured at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 5: Spectrophotometric Method Details

ParameterValue
Solvent Methanol
Wavelength of Maximum Absorbance (λmax) Approximately 258 nm
Linearity Range 5 - 25 µg/mL
Molar Absorptivity (ε) ~14,500 L·mol⁻¹·cm⁻¹

Titrimetric Methods for Acid Quantification

The carboxylic acid functional group in this compound allows for its quantification using classical acid-base titration. This method provides a direct measure of the acidic content and can be used to determine the assay of the compound.

Method: A known weight of the sample is dissolved in a suitable solvent, such as a mixture of ethanol and water, and titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The endpoint of the titration can be determined potentiometrically or by using a visual indicator like phenolphthalein.

Table 6: Titrimetric Method Parameters

ParameterDescription
Titrant 0.1 M Sodium Hydroxide (Standardized)
Solvent Ethanol:Water (1:1 v/v)
Indicator Phenolphthalein
Endpoint Appearance of a persistent faint pink color

Impurity Profiling and Related Substance Analysis

Impurity profiling is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. biomedres.usnih.govresolvemass.caijprajournal.comglobalpharmatek.com The HPLC method described in section 8.1.1 is the primary tool for the analysis of related substances in this compound. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.

Potential Impurities: Based on a likely synthetic route involving the Friedel-Crafts acylation of ethoxybenzene with glutaric anhydride (B1165640), potential process-related impurities could include:

Starting Materials: Unreacted ethoxybenzene and glutaric acid (from hydrolysis of the anhydride).

Isomeric By-products: 4-(3-Ethoxyphenyl)-4-oxobutanoic acid (if succinic anhydride is present as an impurity in glutaric anhydride).

Degradation Products: Products arising from the cleavage of the ether linkage or decarboxylation under harsh conditions.

The validated HPLC method should be capable of separating these and other potential impurities from the main peak of this compound, allowing for their identification and quantification.

Future Research Directions and Perspectives on 5 3 Ethoxyphenyl 5 Oxovaleric Acid

Exploration of Novel Catalytic Approaches for Synthesis and Transformations

Future research could focus on developing more efficient and selective catalytic methods for the synthesis and subsequent transformation of 5-(3-Ethoxyphenyl)-5-oxovaleric acid. The classic Friedel-Crafts acylation, while effective for synthesizing related keto-acids, often requires stoichiometric amounts of Lewis acids and can have limitations regarding substrate scope and environmental impact.

Novel catalytic approaches could include:

Homogeneous Catalysis: Utilizing transition metal catalysts (e.g., palladium, rhodium, copper) could enable new C-H activation or cross-coupling strategies for the synthesis of the aromatic ketone moiety. These methods could offer milder reaction conditions and improved functional group tolerance.

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites or functionalized mesoporous silica, could provide a reusable and more environmentally friendly alternative to traditional Lewis acids for the acylation step. researchgate.net

Biocatalysis: Employing enzymes, such as acyltransferases or engineered oxidases, could offer highly selective and sustainable routes to this compound and its derivatives under mild, aqueous conditions.

Transformations of the existing molecule could also be explored using catalysis. For instance, catalytic asymmetric reduction of the ketone could provide access to chiral hydroxy-acids, which are valuable building blocks in medicinal chemistry.

Table 1: Potential Catalytic Approaches for Synthesis

Catalytic System Potential Reaction Advantages
Pd(OAc)₂/Ligand Direct C-H Acylation High atom economy, potentially fewer steps
H-ZSM-5 Zeolite Friedel-Crafts Acylation Reusable, reduced waste, milder conditions

Advanced Spectroscopic Characterization Beyond Routine Techniques

While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy provide basic structural confirmation, advanced spectroscopic methods could offer deeper insights into the structure, dynamics, and intermolecular interactions of this compound.

Future characterization could involve:

Solid-State NMR (ssNMR): To study the crystal packing, polymorphism, and intermolecular hydrogen bonding of the carboxylic acid dimer in the solid state.

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, HSQC, HMBC) in various solvents could elucidate through-space interactions and subtle conformational preferences of the flexible valeric acid chain.

Vibrational Circular Dichroism (VCD): If the molecule is resolved into its enantiomers (e.g., after asymmetric reduction), VCD could be used to determine the absolute configuration of the resulting chiral center.

Deeper Computational Insights into Reactivity, Selectivity, and Structure

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Density Functional Theory (DFT) calculations could be employed to:

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential synthetic and transformational pathways, aiding in the optimization of reaction conditions.

Predict Spectroscopic Properties: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data and confirm structural assignments.

Analyze Conformational Landscapes: Determine the most stable conformations of the molecule and understand how its shape influences its reactivity and potential biological interactions.

Table 2: Potential Computational Studies

Computational Method Research Goal Expected Outcome
DFT (e.g., B3LYP/6-31G*) Transition State Searching Energy barriers for proposed reaction mechanisms
TD-DFT Prediction of UV-Vis Spectra Correlation of electronic transitions with structure

Development of Sustainable and Scalable Synthetic Strategies

Key areas for development include:

Green Solvents: Exploring the use of benign solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water, where possible. mdpi.com

Mechanochemistry: Utilizing ball-milling techniques for solvent-free or low-solvent synthesis could reduce waste and energy consumption. chemrxiv.orguj.edu.pl

Flow Chemistry: Developing a continuous flow process for the synthesis could improve safety, consistency, and scalability, allowing for better control over reaction parameters and easier purification.

Investigation of Photochemical and Electrochemical Transformations

The aromatic ketone moiety in this compound is a chromophore, suggesting that its photochemical reactivity could be explored. nih.govnih.govyorku.ca Similarly, the carbonyl and carboxylic acid groups are electrochemically active.

Potential research directions include:

Photochemical Cyclizations: Intramolecular reactions, such as Norrish type II reactions, could potentially lead to the formation of novel cyclic structures.

Photoredox Catalysis: The ketone could act as a photosensitizer or participate in photoredox-catalyzed reactions to enable new transformations.

Electrochemical Reduction/Oxidation: The ketone could be selectively reduced to an alcohol or a pinacol (B44631) dimer electrochemically. The carboxylic acid could also be involved in Kolbe-type decarboxylative coupling reactions. The electrochemical oxidation of related furan-based compounds to dicarboxylic acids has been demonstrated as a sustainable pathway. researchgate.net

Exploration of New Chemical Reactivity Profiles and Applications as a Reagent

The bifunctional nature of this compound (containing both a ketone and a carboxylic acid) makes it a versatile starting material for the synthesis of more complex molecules.

Future work could explore its use in:

Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after a hypothetical derivatization of the carboxylic acid) makes it a precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes.

Polymer Chemistry: The molecule could potentially be used as a monomer for the synthesis of novel polyesters or polyketones with specific properties conferred by the ethoxyphenyl group.

Medicinal Chemistry Scaffolding: Derivatization of both the keto and acid functionalities could generate a library of compounds for screening in various biological assays. The synthesis of quinolone derivatives, for example, is an area of interest in medicinal chemistry. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.